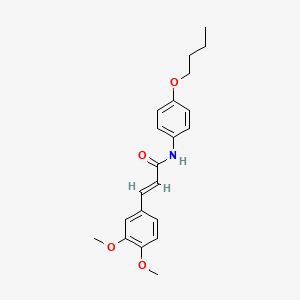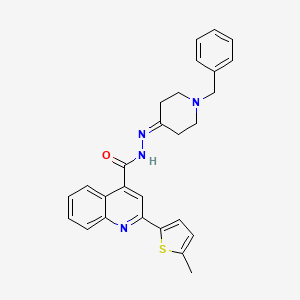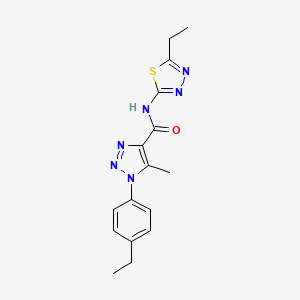
3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one
Übersicht
Beschreibung
3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one, also known as ANIBO, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and material science. ANIBO is a benzisoxazole derivative that has a unique molecular structure, which makes it an attractive candidate for drug discovery and development.
Wirkmechanismus
The mechanism of action of 3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the central nervous system. This compound has been shown to selectively inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This compound has also been shown to interact with GABA-A receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including anticonvulsant, neuroprotective, and analgesic effects. This compound has been shown to reduce the frequency and duration of seizures in animal models of epilepsy. This compound has also been shown to protect neurons from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases. This compound has been shown to have analgesic effects in animal models of pain, which may be mediated by its interaction with voltage-gated sodium channels.
Vorteile Und Einschränkungen Für Laborexperimente
3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one has several advantages as a research tool, including its unique molecular structure, which makes it an attractive scaffold for drug discovery. This compound has also been shown to have a high degree of selectivity for voltage-gated sodium channels, which makes it a useful tool for studying the role of these channels in neuronal excitability. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one, including the development of new this compound derivatives with improved biological activities and the elucidation of the mechanism of action of this compound. This compound derivatives with improved solubility and bioavailability may also be developed for use as therapeutic agents. This compound may also be investigated for its potential use as a tool for studying the role of voltage-gated sodium channels in neurological disorders, such as epilepsy and chronic pain.
Wissenschaftliche Forschungsanwendungen
3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. This compound derivatives have been synthesized and evaluated for their biological activities, including antitumor, anti-inflammatory, and anticonvulsant activities. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a material for organic electronics.
Eigenschaften
IUPAC Name |
3-anilino-6,7-dihydro-5H-1,2-benzoxazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-10-7-4-8-11-12(10)13(15-17-11)14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUGLZCZVODVSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=NO2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-bromophenyl)-N-[3-(dimethylamino)propyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4766635.png)
![3-[({3-[(cyclopropylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4766636.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B4766661.png)


![5-(4-ethoxyphenyl)-6-methyl-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4766678.png)
![2-(2-furoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B4766687.png)


methanone](/img/structure/B4766699.png)
![N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-nitrobenzamide](/img/structure/B4766705.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B4766725.png)
![N-benzyl-2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-isobutyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4766731.png)